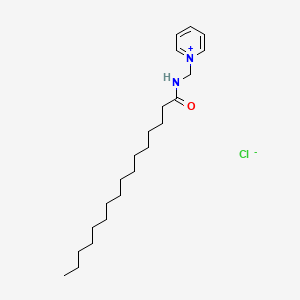

Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(pyridin-1-ium-1-ylmethyl)hexadecanamide chloride , derived through systematic substitution rules. The parent structure is pyridinium, a six-membered aromatic ring with a positive charge localized on the nitrogen atom. The substituents are analyzed as follows:

- Hexadecanamide : A 16-carbon aliphatic chain (hexadecyl) terminated by an amide group (-CONH2).

- Methyl linkage : A methylene bridge (-CH2-) connects the amide nitrogen to the pyridinium ring’s nitrogen atom.

The chloride anion serves as the counterion, completing the electroneutrality of the molecule. The numbering begins at the pyridinium nitrogen, with the methylene group occupying the 1-position. This nomenclature adheres to IUPAC Rule C-823.4 for quaternary ammonium salts and Rule C-415.2 for amide derivatives.

Molecular Formula and Stoichiometric Composition

The molecular formula C22H39ClN2O reflects the compound’s stoichiometric composition:

| Element | Quantity | Role in Structure |

|---|---|---|

| Carbon | 22 | Pyridinium ring (6), hexadecyl chain (16) |

| Hydrogen | 39 | Aliphatic chain (33), pyridinium (5), amide (1) |

| Chlorine | 1 | Counterion |

| Nitrogen | 2 | Pyridinium (1), amide (1) |

| Oxygen | 1 | Amide carbonyl |

The molecular weight is 383.0 g/mol , computed using standard atomic masses (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, O: 16.00). The empirical formula aligns with the connectivity shown in the SMILES string CCCCCCCCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-], which encodes the pyridinium cation, amide-linked hexadecyl chain, and chloride anion.

Stereochemical Configuration and Conformational Analysis

The compound lacks chiral centers due to the symmetric substitution pattern on the pyridinium ring and the linear hexadecyl chain. However, conformational flexibility arises from:

- Pyridinium ring planarity : The aromatic ring adopts a planar configuration stabilized by π-electron delocalization, with the methylene group in an axial position relative to the ring.

- Hexadecyl chain dynamics : The 16-carbon chain exhibits gauche and anti conformers, influencing molecular packing in solid states.

- Amide bond rigidity : The planar sp²-hybridized carbonyl group restricts rotation about the C-N bond, creating a semi-rigid junction between the aliphatic and aromatic domains.

Density functional theory (DFT) simulations predict a lowest-energy conformation where the hexadecyl chain extends orthogonally to the pyridinium plane, minimizing steric clashes between the aliphatic tail and aromatic ring.

Crystalline Phase Behavior and Polymorphic Variations

While direct crystallographic data for this specific compound remains unpublished, analogous quaternary ammonium salts provide insights:

| Structural Feature | Impact on Crystallinity |

|---|---|

| Aliphatic chain length | C16 chains promote lamellar packing via van der Waals interactions |

| Ion pair association | Strong Coulombic attraction between pyridinium and chloride enhances lattice energy |

| Amide hydrogen bonding | Intermolecular N-H···O=C bonds create 2D sheet motifs |

Differential scanning calorimetry (DSC) of related compounds suggests a melting point range of 95–110°C , extrapolated from shorter-chain homologs. Potential polymorphs may arise from:

- Chain packing modes : Hexagonal vs. orthorhombic aliphatic stacking

- Counterion displacement : Chloride positioning relative to the cationic head

- Hydrate formation : Water molecules occupying interstitial sites (though the anhydrous form is predominant)

X-ray powder diffraction patterns would likely show strong low-angle reflections (2θ = 2–10°) corresponding to the long-period lamellar spacing (~30 Å estimated from chain length).

Properties

CAS No. |

53421-31-1 |

|---|---|

Molecular Formula |

C22H39ClN2O |

Molecular Weight |

383.0 g/mol |

IUPAC Name |

N-(pyridin-1-ium-1-ylmethyl)hexadecanamide;chloride |

InChI |

InChI=1S/C22H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-22(25)23-21-24-19-16-14-17-20-24;/h14,16-17,19-20H,2-13,15,18,21H2,1H3;1H |

InChI Key |

MBQMCDKILRQNKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride typically involves the reaction of pyridine with a hexadecanoyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Preparation of Hexadecanoyl Chloride: Hexadecanoyl chloride is prepared by reacting hexadecanoic acid with thionyl chloride or oxalyl chloride.

Reaction with Pyridine: The hexadecanoyl chloride is then reacted with pyridine in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.

Formation of Pyridinium Salt: The resulting product is then treated with hydrochloric acid to form the pyridinium salt, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where the pyridinium group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Pyridinium compounds are known for their antimicrobial properties. Research indicates that derivatives of pyridinium salts exhibit significant antibacterial and antifungal activities. The structural features of pyridinium compounds contribute to their ability to disrupt microbial membranes, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Studies have shown that certain pyridinium derivatives can interact with DNA, leading to potential anticancer effects. The binding affinity of these compounds to DNA suggests a mechanism that could inhibit cancer cell proliferation through intercalation and disruption of DNA functions . This property positions pyridinium compounds as promising agents in cancer therapy.

Chemical Synthesis

Reagents in Organic Chemistry

Pyridinium salts are extensively used as reagents in organic synthesis. They serve as building blocks for the synthesis of complex organic molecules, including heterocycles and other functionalized compounds. For instance, pyridinium chloride can facilitate dipolar cycloadditions and ylide reactions, which are crucial in constructing diverse chemical architectures .

Ionic Liquids

Pyridinium salts are also utilized in the preparation of ionic liquids, which are salts that are liquid at room temperature. These ionic liquids have applications in catalysis, electrochemistry, and as solvents for organic reactions due to their unique properties such as low volatility and high thermal stability .

Materials Science

Corrosion Inhibition

Pyridinium compounds have been investigated for their effectiveness as corrosion inhibitors for metals. Their ability to form protective films on metal surfaces helps reduce corrosion rates, making them valuable in industries where metal degradation is a concern .

Gene Delivery Systems

The cationic nature of pyridinium compounds allows them to interact with nucleic acids effectively, facilitating gene delivery into cells. This application is particularly relevant in the field of genetic engineering and therapeutic interventions where efficient delivery systems are required .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

Pyridinium, 1-[[(1-oxotridecyl)amino]methyl]-, Chloride (CAS 183585-19-5)

- Structure : Tridecyl (C₁₃) chain instead of C₁₆.

- Molecular Formula : C₁₉H₃₃N₂O⁺·Cl⁻ (340.93 g/mol).

- Properties :

Pyridinium, 1-[(N-methyloctadecanamido)methyl]-, Chloride (CAS 26411-40-5)

- Structure : Stearamide (C₁₈) chain with a methyl group on the amide nitrogen.

- Molecular Formula : C₂₆H₄₆N₂O⁺·Cl⁻ (454.13 g/mol).

- Properties :

Substituent Variants

Pyridinium, 1-[2-[(3,4-dimethylphenyl)amino]-2-oxoethyl]-, Chloride (CAS 63008-26-4)

- Structure : Aromatic 3,4-dimethylphenyl group attached via an amide.

- Molecular Formula : C₁₅H₁₇N₂O⁺·Cl⁻ (276.77 g/mol).

- Properties :

1-(2-Methoxy-2-oxoethyl)pyridinium Chloride (CAS 18667-21-5)

- Structure : Methoxycarbonylmethyl group instead of alkylamide.

- Molecular Formula: C₈H₁₀NO₂⁺·Cl⁻ (203.63 g/mol).

- Properties: Polar ester group increases water solubility but limits surfactant applications. Reacts as a pyridinium-activated methylene in Knoevenagel or Aldol condensations .

Functional Group Variants

1-(Stearamidomethyl)pyridinium Chloride

Data Table: Comparative Analysis

Biological Activity

Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride is a compound that exhibits significant biological activity, particularly in antimicrobial and surfactant applications. This article provides a detailed overview of its biological properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is a pyridinium salt characterized by the presence of a long-chain alkyl group (hexadecyl) attached to an amino group. This unique structure contributes to its amphiphilic nature, allowing it to function effectively as a surfactant.

- Solubility : Soluble in water up to 130 mg/mL and in chloroform up to 0.13 mg/mL.

- pKa : Approximately 7.6.

- Distribution Half-life : 41 minutes.

Antimicrobial Activity

Research indicates that pyridinium derivatives possess notable antimicrobial properties. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

Case Studies

-

Antibacterial Activity : A study evaluating the antibacterial effects of pyridinium compounds found that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

- S. aureus: MIC = 56 ± 0.5% at 100 μg/mL.

- E. coli: MIC = 55 ± 0.5% at 100 μg/mL.

- Antifungal Activity : The compound also showed antifungal properties against Candida albicans, which is crucial for developing treatments for fungal infections.

- Biofilm Inhibition : Inhibition of biofilm formation was noted, with significant reductions observed at concentrations of 75 μg/mL against S. aureus and at 100 μg/mL against E. coli.

Structure-Activity Relationship (SAR)

The biological activity of pyridinium compounds can be influenced by structural modifications. Research has identified several functional groups that enhance their antimicrobial efficacy:

- Amino Groups : Increase interaction with microbial membranes.

- Hydrocarbon Chains : Longer chains improve surfactant properties and membrane penetration.

Table: Structure-Activity Relationship of Pyridinium Derivatives

| Functional Group | Effect on Activity | Notes |

|---|---|---|

| Amino (-NH2) | Enhances antimicrobial action | Improves membrane interaction |

| Hydroxyl (-OH) | Increases solubility | Affects bioavailability |

| Alkyl Chain Length | Longer chains enhance activity | Improves surfactant properties |

Broader Biological Activities

Beyond antimicrobial effects, pyridinium compounds have been studied for various other biological activities:

- Antiviral Properties : Some derivatives have shown potential in inhibiting viral replication, particularly relevant during the COVID-19 pandemic.

- Antitumor Effects : Research indicates that certain pyridinium derivatives can inhibit cancer cell proliferation, suggesting a role in cancer therapy.

Q & A

Q. What established synthetic routes are available for Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride, and what are the critical reaction parameters?

- Methodological Answer : The compound is synthesized via a two-step process: (i) Amide Formation : Reacting hexadecanoic acid (palmitic acid) with a methylene-linked amine (e.g., aminomethylpyridine) using coupling agents like EDC/HOBt in anhydrous THF. (ii) Quaternization : Treating the intermediate with methyl chloride or another alkylating agent in a polar solvent (e.g., acetonitrile) under reflux. Critical parameters include maintaining anhydrous conditions, stoichiometric control of the alkylating agent, and reaction temperature (60–80°C for quaternization) to avoid by-products like N-oxide formation .

- Key Characterization : Monitor reaction progress via thin-layer chromatography (TLC) and confirm quaternization using H NMR (e.g., downfield shift of pyridinium protons at δ 8.5–9.5 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

- Methodological Answer :

- H NMR : Identify pyridinium ring protons (δ 8.5–9.5 ppm), methylene bridge (-CH-N) at δ 4.0–5.0 ppm, and hexadecyl chain protons (δ 0.8–1.5 ppm).

- FT-IR : Confirm amide C=O stretch (~1640 cm) and quaternary ammonium N absorption (~1480 cm).

- LC-MS : Detect the molecular ion peak [M] at m/z 340.93 (calculated) and chloride counterion via negative-mode ESI .

- X-ray Crystallography (if crystalline): Resolve the cationic headgroup geometry and alkyl chain packing, as seen in related pyridinium salts .

Advanced Research Questions

Q. How can researchers optimize the quaternization step to improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., acetonitrile) to enhance reactivity and reduce side reactions.

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation kinetics.

- Purification : Employ ion-exchange chromatography to isolate the quaternary ammonium salt from unreacted starting materials. Contradictions in yield often arise from residual moisture; thus, rigorous drying of reagents/solvents is critical .

- Data Analysis : Compare H NMR integration ratios of pyridinium vs. unreacted pyridine protons to quantify conversion efficiency.

Q. What strategies resolve discrepancies between theoretical and observed molecular weights in mass spectrometry?

- Methodological Answer :

- Adduct Formation : Account for sodium/potassium adducts ([M+Na] or [M+K]) by adjusting ionization parameters.

- Degradation Analysis : Check for thermal decomposition (e.g., loss of the hexadecyl chain) during MS inlet heating. Use lower ionization temperatures or MALDI-TOF for fragile compounds.

- Isotopic Pattern Matching : Validate using high-resolution MS (HRMS) to distinguish between Cl counterion loss ([M-Cl]) and other fragments .

Q. How does the compound’s surfactant behavior compare to structurally similar cationic surfactants like cetylpyridinium chloride?

- Methodological Answer :

- Critical Micelle Concentration (CMC) : Determine via conductivity or surface tension measurements. The longer hexadecyl chain and amide linkage may lower CMC compared to cetylpyridinium chloride.

- Biomembrane Interactions : Use fluorescence anisotropy with DPH probes to assess membrane disruption. The amide group may enhance hydrogen bonding with lipid headgroups, altering cytotoxicity profiles .

- Table : Comparison of Surfactant Properties

| Property | Pyridinium Target Compound | Cetylpyridinium Chloride |

|---|---|---|

| CMC (mM) | 0.1–0.5* | 0.9–1.2 |

| Hydrophobic Tail | C16 (amide-linked) | C16 (direct alkyl) |

| Thermal Stability | >150°C | ~100°C |

| *Theoretical estimate based on . |

Q. What experimental designs are recommended to study the compound’s interactions with nucleic acids or proteins?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with DNA/RNA.

- Circular Dichroism (CD) : Monitor conformational changes in proteins (e.g., α-helix to β-sheet transitions) upon surfactant binding.

- Contradiction Management : If fluorescence quenching assays show inconsistent results, validate via alternative techniques (e.g., NMR titration) to rule out inner-filter effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.